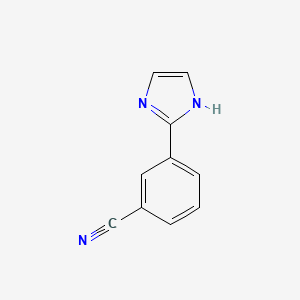

3-(1H-Imidazol-2-yl)benzonitrile

Description

Fundamental Chemical Significance of Imidazole (B134444) Heterocycles

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in the field of medicinal chemistry and biochemistry. ajrconline.orgbiomedpharmajournal.org First synthesized in 1858, this planar and highly polar molecule is a constituent of many essential biological molecules, including the amino acid histidine, which is crucial for the structure and function of numerous proteins and enzymes. sphinxsai.comresearchgate.net

The chemical versatility of the imidazole nucleus is one of its most significant attributes. ajrconline.org It is amphoteric, meaning it can act as both an acid and a base. sphinxsai.com The nitrogen at the 3-position is basic, while the nitrogen at the 1-position is weakly acidic. sphinxsai.com This dual nature, combined with its aromaticity and ability to participate in hydrogen bonding and π-π stacking interactions, allows imidazole-containing compounds to bind to a wide array of biological targets such as enzymes and receptors. ajrconline.orgnih.gov Consequently, the imidazole scaffold is a prevalent feature in a multitude of pharmaceuticals, exhibiting a broad spectrum of therapeutic activities, including antifungal, antihypertensive, and anticancer properties. sphinxsai.comnih.gov

Strategic Importance of Benzonitrile (B105546) Moieties in Organic Chemistry

The benzonitrile moiety, consisting of a benzene (B151609) ring substituted with a cyano (-C≡N) group, is a valuable and versatile functional group in organic synthesis. atamankimya.com Historically, benzonitrile was first reported in 1844 and has since become a key building block in the synthesis of a wide range of organic compounds. wikipedia.org

The strategic importance of the benzonitrile group stems from the reactivity of the nitrile function. It can be readily transformed into other functional groups, such as amines, amides, and carboxylic acids, providing a gateway to a diverse array of chemical derivatives. atamankimya.comwikipedia.org In medicinal chemistry, the nitrile group can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions, influencing the binding affinity of a molecule to its biological target. nih.gov Furthermore, benzonitrile and its derivatives are utilized as solvents and as intermediates in the production of various materials, including resins and dyes. atamankimya.comwikipedia.org The recent detection of benzonitrile in the interstellar medium has also highlighted its fundamental importance in astrochemistry. acs.orgnih.gov

Overview of 3-(1H-Imidazol-2-yl)benzonitrile within Contemporary Chemical Research

Fusing the imidazole and benzonitrile frameworks at the meta-position of the benzene ring gives rise to this compound, a molecule with a unique electronic and structural profile. The electron-withdrawing nature of the nitrile group at the meta-position influences the electronic properties of the imidazole ring.

This compound is a subject of interest in synthetic and medicinal chemistry. Research into compounds with similar structures, such as those linking imidazole or benzimidazole (B57391) rings to benzonitrile, is active, particularly in the development of agents with potential therapeutic applications. For instance, derivatives of benzimidazole-benzonitrile have been investigated for their interactions with biological targets. acs.orgacs.org The synthesis of such hybrid molecules often involves multi-component reactions or cyclization strategies. researchgate.netnih.gov

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its structural motifs suggest its potential as a scaffold in the design of novel compounds for various research applications. The combination of a proven pharmacophore (imidazole) and a versatile synthetic handle (benzonitrile) makes it a molecule of interest for further investigation.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₇N₃ |

| Average Mass | 169.187 g/mol |

| Monoisotopic Mass | 169.063997 g/mol |

| CAS Number | 488115-43-1 |

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-imidazol-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERNRIRJJZUTJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NC=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624899 | |

| Record name | 3-(1H-Imidazol-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488115-43-1 | |

| Record name | 3-(1H-Imidazol-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and the solid state. For 3-(1H-imidazol-2-yl)benzonitrile, a combination of one- and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon resonances, and offers insights into the molecule's dynamic behavior.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the benzonitrile (B105546) and imidazole (B134444) rings. The chemical shifts are influenced by the electronic effects of the nitrile and imidazole functionalities. The aromatic protons of the benzonitrile ring typically appear as a complex multiplet pattern in the downfield region, a result of their varied electronic environments and spin-spin coupling interactions. The protons on the imidazole ring also resonate in the aromatic region, with their specific chemical shifts providing information about the tautomeric state of the ring. The broad signal of the N-H proton of the imidazole ring is often observed at a lower field and its chemical shift can be solvent-dependent due to hydrogen bonding. ipb.pt

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Imidazole N-H | ~12.5-13.0 | br s | - |

| Benzonitrile H-2 | ~8.2-8.4 | t | ~1.5 |

| Benzonitrile H-4 | ~7.9-8.1 | dt | ~7.8, 1.3 |

| Benzonitrile H-5 | ~7.6-7.8 | t | ~7.8 |

| Benzonitrile H-6 | ~8.1-8.3 | ddd | ~7.8, 1.5, 1.3 |

| Imidazole H-4/H-5 | ~7.2-7.4 | s | - |

Note: The chemical shifts are typical expected values and may vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The spectrum will display distinct signals for each unique carbon atom in the molecule. The carbon atom of the nitrile group (C≡N) is characteristically found in the 115-120 ppm range. The quaternary carbon to which the nitrile group is attached, as well as the carbon atom of the imidazole ring linked to the benzonitrile moiety, appear as signals with lower intensity in the aromatic region. The remaining aromatic carbons of the benzonitrile and imidazole rings resonate within the typical range for sp²-hybridized carbons. organicchemistrydata.orgresearchgate.net

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C≡N | ~118 |

| Benzonitrile C-1 | ~133 |

| Benzonitrile C-2 | ~130 |

| Benzonitrile C-3 | ~112 |

| Benzonitrile C-4 | ~135 |

| Benzonitrile C-5 | ~130 |

| Benzonitrile C-6 | ~131 |

| Imidazole C-2 | ~145 |

| Imidazole C-4/C-5 | ~122 |

Note: The chemical shifts are typical expected values and may vary depending on the solvent and concentration.

To definitively assign the proton and carbon signals and to understand the spatial relationships between atoms, a suite of two-dimensional NMR experiments is employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks, allowing for the assignment of adjacent protons within the benzonitrile and imidazole rings.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei, enabling the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is invaluable for assigning quaternary carbons and confirming the connectivity between the benzonitrile and imidazole rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can help in determining the preferred conformation of the molecule in solution.

In the solid state, the molecular motion is restricted, which can provide detailed information that is averaged out in solution-state NMR. Solid-state NMR, particularly ¹³C and ¹⁵N CPMAS (Cross-Polarization Magic-Angle Spinning) NMR, is a powerful tool to study the tautomerism of the imidazole ring. beilstein-journals.org In solution, rapid proton exchange between the two nitrogen atoms of the imidazole ring often leads to averaged signals for the C4/C5 carbons and the N1/N3 nitrogens. beilstein-journals.org In the solid state, this exchange can be slow enough on the NMR timescale to observe distinct signals for the different tautomers, providing a clear picture of the hydrogen-bonding network and packing effects in the crystal lattice. beilstein-journals.orgresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. researchgate.netresearchgate.netthermofisher.com The sharp and intense absorption band corresponding to the C≡N stretching vibration of the nitrile group is a key diagnostic feature, typically appearing in the range of 2220-2240 cm⁻¹. nist.gov The N-H stretching vibration of the imidazole ring gives rise to a broad band in the region of 3100-3500 cm⁻¹, with its position and shape being sensitive to hydrogen bonding. nist.gov Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net

Interactive Data Table: FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| N-H stretch (imidazole) | 3100-3500 | Broad, Medium-Strong |

| Aromatic C-H stretch | 3000-3100 | Medium-Weak |

| C≡N stretch (nitrile) | 2220-2240 | Sharp, Strong |

| C=C/C=N stretch (aromatic) | 1400-1600 | Medium-Strong |

| C-H in-plane bend | 1000-1300 | Medium |

| C-H out-of-plane bend | 650-900 | Strong |

Note: The frequencies are typical expected values and can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.

Raman Spectroscopy

No experimental Raman spectra for this compound have been found in the surveyed literature. A theoretical analysis would anticipate characteristic vibrational modes, including the C≡N stretching of the nitrile group (typically around 2220-2240 cm⁻¹), various C-H and C=C stretching modes from the benzene (B151609) ring, and characteristic vibrations of the imidazole ring. However, the precise frequencies and intensities, which can be influenced by the electronic interaction between the rings and the solid-state packing, cannot be reported without experimental data.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

The molecular formula C₁₀H₇N₃ corresponds to a monoisotopic mass of 169.0640 g/mol . While this can be readily confirmed by high-resolution mass spectrometry, no published mass spectra or detailed fragmentation studies for this compound were located. A plausible fragmentation pathway under electron ionization would involve the loss of a hydrogen cyanide (HCN) molecule from the imidazole ring or the nitrile group, a common fragmentation pattern for related heterocyclic and nitrile-containing compounds. However, a definitive fragmentation pattern and the relative abundance of fragment ions are unknown.

X-ray Diffraction Crystallography

The most significant gap in the available data is the absence of single-crystal X-ray diffraction studies for this compound.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Without a crystal structure, the absolute configuration in a chiral space group cannot be determined, and precise, experimentally-derived bond lengths and angles for the molecule are not available.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A crystal structure is essential for analyzing the three-dimensional arrangement of molecules in the solid state. The presence of an N-H donor and multiple nitrogen acceptors (on both the imidazole ring and the nitrile group) suggests a high likelihood of intermolecular hydrogen bonding. Furthermore, the two aromatic rings (imidazole and phenyl) could participate in π-π stacking interactions. The nature, geometry, and energetic contribution of these interactions, which govern the crystal packing, remain uncharacterized.

Electronic Absorption and Emission Spectroscopy

No experimental electronic absorption (UV-Vis) or emission (fluorescence) spectra for this compound are available in the reviewed literature. The conjugated system formed by the two aromatic rings is expected to result in absorption in the ultraviolet region. The specific wavelengths of maximum absorption (λmax) and the molar absorptivity, as well as any potential fluorescence properties (quantum yield, emission wavelength), have not been reported.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic and structural properties of organic molecules. niscpr.res.innih.gov Studies on similar imidazole (B134444) derivatives frequently employ DFT methods to gain detailed molecular insights. researchgate.netasianpubs.org

Optimized Geometries and Energetics

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. This process involves calculating bond lengths, bond angles, and dihedral angles. For related benzimidazole (B57391) structures, DFT calculations have been shown to reproduce experimental crystal structure parameters with good accuracy. nih.gov However, specific optimized geometric parameters and energetic data for 3-(1H-Imidazol-2-yl)benzonitrile are not reported in the available literature.

Electronic Structure Analysis

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. This analysis typically includes determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. While this type of analysis is standard for many heterocyclic compounds, specific values for the HOMO-LUMO energies and the band gap of this compound have not been documented in the searched scientific reports.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. These maps identify electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). MEP analysis helps in understanding intermolecular interactions and predicting reactivity. Although MEP studies are common for imidazole and benzimidazole derivatives, specific MEP maps for this compound are not available in the reviewed literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides detailed insight into intramolecular and intermolecular bonding and charge transfer interactions. It examines the delocalization of electron density between filled (donor) and vacant (acceptor) orbitals, quantifying the stability gained from these hyperconjugative interactions. NBO analysis has been effectively applied to various nitrogen-containing heterocyclic systems to understand their electronic structure. niscpr.res.innih.gov However, a specific NBO analysis for this compound has not been reported.

Prediction and Correlation of Spectroscopic Parameters

DFT calculations are frequently used to predict spectroscopic data, such as NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman). These theoretical predictions are often correlated with experimental data to confirm molecular structures and assign spectral bands. While methods like the Gauge-Including Atomic Orbital (GIAO) are standard for calculating NMR shifts in similar compounds, specific predicted spectroscopic parameters for this compound are absent from the available research. nih.gov

Ab Initio and Semi-Empirical Methods

Beyond DFT, other computational methods are also employed. Ab initio methods, based on first principles of quantum mechanics without empirical parameters, offer high accuracy but are computationally intensive. Semi-empirical methods, which incorporate some experimental parameters, are faster and suitable for larger molecules, though typically with lower accuracy. A comprehensive computational study would often compare results from these different levels of theory. Studies on related phenylimidazoles have utilized quantum chemical calculations to complement experimental thermodynamic data. acs.orgnih.gov However, specific reports detailing ab initio or semi-empirical investigations on this compound could not be located.

Quantum Chemical Descriptors for Chemical Reactivity Prediction

Quantum chemical descriptors are values calculated from the electronic structure of a molecule that help predict its reactivity and stability. indexcopernicus.com These parameters are derived from the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and are essential for understanding how a molecule will interact with other chemical species. indexcopernicus.comscielo.org.mx DFT is a commonly used method to calculate these properties. indexcopernicus.comnih.gov

Key global reactivity descriptors include:

HOMO and LUMO Energies (EHOMO and ELUMO): The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A higher EHOMO suggests a better electron donor, whereas a lower ELUMO indicates a better electron acceptor. scielo.org.mx

Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO). A small energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. indexcopernicus.com

Ionization Potential (I) and Electron Affinity (A): These can be approximated using the HOMO and LUMO energies as I ≈ -EHOMO and A ≈ -ELUMO.

Global Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large energy gap are considered "hard," and those with a small gap are "soft." indexcopernicus.com Hard molecules are less reactive than soft molecules.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. It is a measure of the energy stabilization when the system acquires an additional electronic charge from the environment. researchgate.net

These descriptors are invaluable for predicting the most likely sites for electrophilic and nucleophilic attacks and for comparing the relative reactivity of different molecules. indexcopernicus.comresearchgate.net

Table 1: Illustrative Global Reactivity Descriptors

This table presents a hypothetical set of quantum chemical descriptors for this compound to demonstrate how such data would be reported. The values are not based on actual experimental or published computational results.

| Descriptor | Symbol | Illustrative Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 |

| Energy Gap | ΔE | 4.7 |

| Ionization Potential | I | 6.5 |

| Electron Affinity | A | 1.8 |

| Global Hardness | η | 2.35 |

| Global Electrophilicity Index | ω | 2.92 |

Theoretical Studies on Tautomerism and Conformational Isomers

Tautomerism

Tautomers are structural isomers that can readily interconvert, most commonly through the migration of a proton. researchgate.net For this compound, annular tautomerism is possible within the imidazole ring. The hydrogen atom on the nitrogen can be located at either the N1 or N3 position, leading to two distinct tautomeric forms: This compound and 3-(3H-Imidazol-2-yl)benzonitrile .

These two tautomers are in a dynamic equilibrium. While they are structurally similar, their relative stability and electronic properties can differ, which may influence how the molecule binds to biological targets or participates in chemical reactions. Theoretical methods, particularly DFT, are used to calculate the ground-state energies of each tautomer. beilstein-journals.orgnih.gov By comparing these energies, scientists can predict which form is more stable and therefore more abundant under equilibrium conditions. nih.gov For similar 2-substituted imidazoles, the 1H-tautomer is often found to be the more stable configuration. The energy barrier for the interconversion can also be calculated to understand the kinetics of this process. researchgate.net

Conformational Isomers

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. For this compound, rotation can occur around the single bond connecting the imidazole and the benzonitrile (B105546) rings.

The relative orientation of these two rings is defined by a dihedral angle. To find the most stable conformer, computational chemists perform a potential energy surface (PES) scan. nih.govresearchgate.net This involves systematically rotating one ring relative to the other and calculating the molecule's total energy at each step (e.g., every 10-15 degrees). researchgate.net The resulting energy profile reveals the lowest-energy conformation (the most stable arrangement) and the energy barriers to rotation. The planarity between the two rings is often a key factor; a nearly coplanar arrangement, which maximizes π-system conjugation, is often energetically favorable, though it can be offset by steric hindrance between atoms on the two rings. nih.gov

Advanced Chemical Applications and Functional Material Integration

Role as Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The presence of multiple nitrogen atoms and the nitrile group in 3-(1H-Imidazol-2-yl)benzonitrile makes it an excellent candidate for use as a ligand in coordination chemistry. These nitrogen atoms can act as coordination sites for a variety of metal ions, leading to the formation of diverse coordination complexes and metal-organic frameworks (MOFs).

Design and Synthesis of Coordination Complexes

The synthesis of coordination complexes involving this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The imidazole (B134444) ring, in particular, can coordinate with metal ions, leading to the formation of stable complexes. The synthesis process can be influenced by various factors, including the choice of metal ion, solvent, and reaction conditions, which in turn dictate the final structure and properties of the complex.

For instance, the synthesis of imidazole-based coordination complexes often involves methods like the Debus-Radziszewski synthesis, which utilizes the reaction of glyoxal, ammonia, and formaldehyde. Another common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel or lanthanum chloride to produce the desired imidazole-containing compound. The resulting complexes can then be characterized using various analytical techniques to confirm their structure and purity.

Investigation of Coordination Modes and Metal-Ligand Interactions

The coordination behavior of this compound is multifaceted, with the imidazole ring and the nitrile group offering potential binding sites for metal ions. The imidazole ring can bind to metal ions through its nitrogen atoms, while the nitrile group can also participate in coordination. The specific coordination mode adopted depends on the metal ion and the reaction conditions.

The study of metal-ligand interactions in these complexes is crucial for understanding their stability and properties. Techniques such as X-ray crystallography can provide detailed information about the three-dimensional arrangement of the atoms, including bond lengths and angles between the metal and the ligand. nih.gov Spectroscopic methods like FT-IR and NMR can also offer insights into the nature of the metal-ligand bonds. nih.gov

Properties of Coordination Compounds (e.g., Photoluminescence, Magnetic Studies)

Coordination compounds derived from this compound can exhibit a range of interesting properties, including photoluminescence and unique magnetic behaviors.

Photoluminescence: Imidazole-based coordination complexes have shown potential as photoluminescent materials. researchgate.netacademie-sciences.fr The emission properties of these compounds are influenced by the nature of the metal ion and the ligand. For example, zinc(II) complexes with certain imidazole-containing ligands have been reported to emit blue light with high quantum yields. researchgate.net The photoluminescence arises from electronic transitions within the complex, and the color and intensity of the emitted light can be tuned by modifying the molecular structure.

Magnetic Studies: The magnetic properties of coordination complexes are determined by the electronic configuration of the metal ion and the geometry of the complex. Imidazole-containing ligands can influence the magnetic behavior of metal ions. For instance, iron(II) complexes with imidazolyl-thione ligands have been shown to exist in a high-spin state. rsc.org The study of these magnetic properties is important for the development of materials with potential applications in data storage and spintronics. nih.gov

Integration into Functional Materials

The versatility of this compound extends to its use as a building block for various functional materials.

Development of Organic Electronic Materials (e.g., Non-Linear Optical Materials)

The combination of the electron-rich imidazole ring and the electron-withdrawing nitrile group gives this compound interesting electronic properties, making it a candidate for use in organic electronic materials. researchgate.net

Non-Linear Optical (NLO) Materials: Organic materials with significant non-linear optical properties are of great interest for applications in telecommunications and signal processing. nih.gov The delocalized π-electron systems present in molecules like this compound can give rise to large molecular hyperpolarizabilities, a key requirement for NLO materials. niscpr.res.in Theoretical studies using Density Functional Theory (DFT) have been employed to predict the NLO response of imidazole-containing compounds. nih.govniscpr.res.in

Precursors for Polymer Synthesis (if applicable to non-prohibited materials)

The nitrile group in this compound can undergo various chemical transformations, including reduction to primary amines. This functionality opens up the possibility of using this compound as a precursor for the synthesis of polymers. For instance, the resulting amine could be reacted with other monomers to form polyamides or polyimides. The imidazole ring can also be incorporated into polymer backbones, potentially imparting desirable properties such as thermal stability and enhanced conductivity.

The synthesis of polymers from benzimidazole (B57391) derivatives has been explored, with applications in various fields. nih.gov For example, metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole have been investigated for their catalytic activity in polymerization reactions. nih.gov

Sensors (excluding biosensors or any application with a biological target)nih.gov

There is currently no available research in peer-reviewed scientific literature that details the application of this compound as a primary component in the development of chemical sensors for non-biological targets.

While imidazole derivatives are explored for chemosensing, often due to the imidazole nitrogen's ability to coordinate with metal ions or participate in hydrogen bonding, specific studies employing the this compound structure for this purpose have not been reported. The potential for this molecule to act as a colorimetric or fluorescent sensor for specific analytes remains a theoretical possibility pending future investigation.

Catalysis and Organocatalysis

The use of this compound, either as an organocatalyst itself or as a ligand in metal-based catalysis, is not documented in the current body of scientific literature.

Imidazole and its derivatives can form stable complexes with various transition metals, and these complexes are often investigated for their catalytic activities in reactions such as oxidation, reduction, and cross-coupling. nih.govmdpi.com For instance, metal(II) complexes with the parent imidazole ligand have been synthesized and shown to catalyze the oxidation of styrene. mdpi.com The catalytic performance in such systems can be influenced by the electronic and steric properties of the substituents on the imidazole ring. mdpi.com

Despite the presence of both a coordinating imidazole group and a cyano-substituted phenyl ring—features that could modulate the electronic environment of a metal center—no studies have been published that specifically characterize or test the catalytic efficacy of metal complexes derived from this compound. Similarly, its potential to act as a metal-free organocatalyst has not been explored.

Q & A

Q. Example Data :

| Precursor | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 3-(2-Bromoacetyl)benzonitrile | Formamide | 100 | 43 |

How can structural characterization of this compound be systematically validated?

Answer:

Combine multiple spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.3–8.0 ppm for imidazole and benzonitrile groups) and carbon assignments.

- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 170–171).

- HPLC : Assess purity using reverse-phase columns (e.g., NP-HPLC with 2-propanol:n-hexane).

Q. Example NMR Data (CDCl₃) :

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Imidazole C-H | 7.36–7.66 | d (J=1.08 Hz) | |

| Benzonitrile aromatic protons | 7.44–7.98 | m |

What advanced computational methods are used to predict the electronic properties of this compound?

Answer:

Density Functional Theory (DFT) calculations provide insights into:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to predict reactivity.

- Natural Bond Orbital (NBO) analysis : Charge distribution and hybridization.

- Nonlinear Optical (NLO) properties : Polarizability and hyperpolarizability for material science applications.

Q. Key Findings :

- The nitrile group enhances electron-withdrawing capacity, stabilizing the imidazole ring .

- Calculated HOMO-LUMO gaps align with UV-Vis absorption spectra (e.g., λmax ~270–300 nm) .

How can researchers resolve contradictions in reported spectroscopic data for imidazole-containing benzonitriles?

Answer:

Discrepancies in NMR or MS data often arise from:

- Solvent effects : CDCl₃ vs. DMSO-d₆ shifts proton signals (e.g., imidazole protons vary by 0.1–0.3 ppm).

- Tautomerism : Imidazole NH protons may exchange rapidly, broadening signals. Use deuterated solvents and low-temperature NMR to stabilize tautomers.

- Impurity profiles : Compare HPLC retention times (e.g., tR = 8.39 min in ) and MS fragmentation patterns .

What methodologies are employed to study the binding interactions of this compound with biological targets?

Answer:

- Spectrophotometric titrations : Monitor UV-Vis absorbance changes upon binding to enzymes (e.g., indoleamine 2,3-dioxygenase).

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) and thermodynamic parameters.

- Molecular docking : Simulate interactions with protein active sites (e.g., IDO1 inhibition in cancer research) .

Q. Example Binding Data :

| Compound | Kd (µM) | ΔG (kJ/mol) | Reference |

|---|---|---|---|

| This compound | 0.8–1.2 | -25.3 |

How does substituent variation on the imidazole ring influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Electron-donating groups (e.g., -CH₃) : Increase nucleophilicity, enhancing Suzuki-Miyaura coupling yields.

- Electron-withdrawing groups (e.g., -CN) : Stabilize intermediates in Ullmann or Buchwald-Hartwig reactions.

- Steric effects : Bulky substituents (e.g., phenyl) may require palladium catalysts with larger ligands (e.g., XPhos) .

What are the challenges in crystallizing this compound, and how can they be mitigated?

Answer:

- Low solubility : Use mixed solvents (e.g., DCM:hexane) for slow evaporation.

- Polymorphism : Screen multiple conditions (temperature, solvent ratios).

- X-ray diffraction : Target single crystals >0.2 mm in size. Reported crystal structures show π-π stacking between aromatic rings .

How can researchers validate the purity of this compound for pharmacological assays?

Answer:

- HPLC-MS : Ensure >95% purity with no detectable impurities.

- Elemental analysis : Match calculated vs. observed C, H, N percentages.

- Biological controls : Compare activity against reference standards in dose-response assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.